molecular formula C8H4ClKN2S3 B2498033 Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide CAS No. 1049756-11-7

Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide

Cat. No.: B2498033
CAS No.: 1049756-11-7
M. Wt: 298.86
InChI Key: XCEOAPZXOOBMHD-UHFFFAOYSA-M
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Description

Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide is a chemical compound with the molecular formula C8H5ClN2S3K

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction involving the condensation of 4-chlorobenzene-1-sulfonic acid with thiosemicarbazide followed by cyclization and potassium salt formation[_{{{CITATION{{{_1{potassium 4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4 .... The reaction conditions typically involve heating the reactants in an appropriate solvent, such as ethanol or methanol, under reflux conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where it may be converted to its corresponding oxidized derivatives.

  • Reduction: Reduction reactions can also be performed, potentially yielding reduced forms of the compound.

  • Substitution: Substitution reactions involving the replacement of chlorine or sulfur atoms with other functional groups are possible.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions might involve reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution reactions could employ nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation products may include chlorinated phenols or sulfonic acids.

  • Reduction products could be thiadiazole derivatives with reduced sulfur content.

  • Substitution products might involve various functionalized thiadiazoles.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a reagent in various chemical reactions. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Biology: In biological research, the compound may be used as a probe or inhibitor in studies involving enzyme activity or cellular processes.

Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a therapeutic agent in specific treatments.

Industry: The compound's properties make it suitable for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Potassium thiocyanate

  • Potassium sulfide

  • Potassium phenylsulfonate

Uniqueness: Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide is unique due to its specific thiadiazole structure, which imparts distinct chemical and physical properties compared to other potassium salts

Biological Activity

Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and agriculture. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the molecular formula C8H6ClKN2S3C_8H_6ClKN_2S_3 and a molecular weight of approximately 298.88 g/mol. It features a thiadiazole ring that is known for its diverse biological activities. The presence of the chlorophenyl group enhances its chemical properties, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. In vitro evaluations against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have demonstrated significant cytotoxic effects.

Case Study: Cytotoxicity Evaluation

In a study evaluating various thiadiazole derivatives, compounds structurally similar to this compound showed promising results:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
4eMCF-75.36Induces apoptosis via Bax/Bcl-2 ratio increase
4iHepG22.32Cell cycle arrest at S and G2/M phases

The study indicated that these compounds induce apoptosis in cancer cells through modulation of apoptotic pathways. The increase in the Bax/Bcl-2 ratio suggests that these compounds promote pro-apoptotic signals while inhibiting anti-apoptotic ones .

Antiviral Activity

In addition to anticancer properties, this compound has been investigated for its antiviral activity . A study on sulfonamide derivatives containing thiadiazole rings indicated some compounds exhibited antiviral effects against the tobacco mosaic virus (TMV). The bioassay tests showed approximately 50% inhibition by certain derivatives .

Antifungal Properties

The compound also exhibits antifungal activity , which could be beneficial in agricultural applications. Preliminary studies suggest that it may interact with fungal cell membranes or specific metabolic enzymes, leading to growth inhibition of fungal pathogens. This potential makes it an interesting candidate for crop protection strategies.

The mechanisms underlying the biological activities of this compound can be attributed to its structural characteristics:

  • Apoptosis Induction : Modulation of apoptotic pathways through increased expression of pro-apoptotic proteins.
  • Cell Cycle Arrest : Interference with cell cycle progression in cancer cells.
  • Antiviral Mechanisms : Potential disruption of viral replication processes in infected cells.
  • Fungal Growth Inhibition : Interaction with fungal cellular structures or metabolic pathways.

Properties

IUPAC Name

potassium;4-(4-chlorophenyl)-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S3.K/c9-5-1-3-6(4-2-5)11-8(13)14-7(12)10-11;/h1-4H,(H,10,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEOAPZXOOBMHD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=S)SC(=N2)[S-])Cl.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClKN2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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